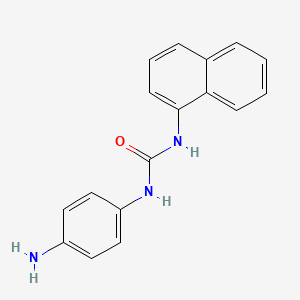

1-(4-Amino-phenyl)-3-naphthalen-1-YL-urea

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(4-Amino-phenyl)-3-naphthalen-1-YL-urea is an organic compound that features a naphthalene ring and a phenyl ring connected by a urea linkage

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 1-(4-Aminophenyl)-3-naphthalen-1-yl-harnstoff erfolgt typischerweise durch Reaktion von 4-Aminophenylisocyanat mit 1-Naphthylamin. Die Reaktion wird in einem organischen Lösungsmittel wie Dichlormethan oder Toluol unter Rückflussbedingungen durchgeführt. Das Produkt wird dann durch Umkristallisation oder Säulenchromatographie gereinigt.

Industrielle Produktionsverfahren

Industrielle Produktionsverfahren für diese Verbindung würden wahrscheinlich ähnliche Synthesewege, aber in größerem Maßstab umfassen. Dies würde die Verwendung von industriellen Reaktoren, kontinuierlichen Fließsystemen und automatisierten Reinigungsprozessen umfassen, um eine hohe Ausbeute und Reinheit zu gewährleisten.

Analyse Chemischer Reaktionen

Reaction of Naphthalen-1-yl Isocyanate with 4-Aminophenylamine

-

Mechanism : The naphthalen-1-yl isocyanate reacts with 4-aminophenylamine via nucleophilic attack, forming the urea linkage. This is analogous to the synthesis of (2-aminophenyl)-3-(naphthalen-1-yl)urea, where o-phenylenediamine reacts with naphthyl isocyanate in dichloromethane .

-

Conditions :

Solvent and Temperature Effects

| Parameter | Optimal Conditions | Outcome |

|---|---|---|

| Solvent | Ethanol (reflux) | High yields (85–87%) |

| Dichloromethane | Moderate yields (60–70%) | |

| Temperature | Reflux (80°C) | Complete conversion |

| Room temperature | Partial conversion | |

| Equivalent | 1.5 equivalents of aldehyde | Near-complete conversion |

| 1 equivalent of aldehyde | Lower yields (~50%) |

Adapted from studies on analogous urea derivatives .

Key Challenges

-

Symmetric Urea Formation : By-products arise when excess CDI reacts with unconverted amine. Purification via recrystallization (e.g., ethanol) is critical .

-

Solubility Issues : Poor solubility of starting materials (e.g., 4-aminophenylamine) can reduce reaction efficiency .

Comparative Analysis with Structurally Similar Compounds

Wissenschaftliche Forschungsanwendungen

Table 1: Synthesis Conditions and Yields

| Reaction Conditions | Yield (%) | Notes |

|---|---|---|

| Anhydrous acetone | 60 | Moderate yield; further optimization needed |

| Mixture of dichloromethane/acetone (80/20) | 90 | Best results observed |

Anticancer Properties

Recent studies have highlighted the potential of 1-(4-Amino-phenyl)-3-naphthalen-1-YL-urea as an anticancer agent. In vitro assays have demonstrated its ability to inhibit cell proliferation across various cancer cell lines.

Table 2: Anticancer Activity Data

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 10.5 | Induction of apoptosis via Bcl-2 regulation |

| MCF-7 | 8.2 | Cell cycle arrest at G2/M phase |

| A549 | 12.0 | Inhibition of EGFR signaling |

| HCT-116 | 9.5 | Pro-apoptotic effects via Bax upregulation |

These findings suggest that the compound may induce apoptosis in cancer cells, making it a candidate for further development as an anticancer drug.

Neuropharmacological Effects

In addition to its anticancer properties, there is emerging evidence supporting the compound's neuropharmacological effects. It has been evaluated for its potential to modulate the endocannabinoid system, which plays a critical role in pain modulation and addiction pathways.

Case Study: Drug-Seeking Behavior in Rats

In a study involving rats trained to self-administer cocaine, administration of the compound resulted in a significant decrease in drug-seeking behavior compared to control groups. This suggests potential applications in addiction therapy.

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship of this compound reveals that modifications to its structure can significantly influence its biological activity. For instance:

- Substitution at the 4-position of the amino group enhances receptor affinity.

- Naphthalene moiety contributes to increased hydrophobic interactions, potentially enhancing anticancer activity.

Wirkmechanismus

The mechanism of action of 1-(4-Amino-phenyl)-3-naphthalen-1-YL-urea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

1-(4-Aminophenyl)-3-phenyl-harnstoff: Ähnliche Struktur, aber ohne den Naphthalinring.

1-(4-Aminophenyl)-3-benzyl-harnstoff: Enthält eine Benzylgruppe anstelle einer Naphthylgruppe.

1-(4-Aminophenyl)-3-pyridyl-harnstoff: Enthält einen Pyridinring anstelle eines Naphthalinrings.

Einzigartigkeit

1-(4-Aminophenyl)-3-naphthalen-1-yl-harnstoff ist einzigartig durch das Vorhandensein sowohl eines Naphthalinrings als auch eines Phenylrings, die über eine Harnstoffbindung verbunden sind. Diese einzigartige Struktur verleiht spezifische chemische und physikalische Eigenschaften, die sie für verschiedene Anwendungen in Forschung und Industrie wertvoll machen.

Biologische Aktivität

1-(4-Amino-phenyl)-3-naphthalen-1-YL-urea, a compound featuring a naphthalene moiety linked to an amino-substituted phenyl group via a urea linkage, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluations, and therapeutic potentials of this compound, drawing from diverse research findings.

Synthesis

The synthesis of this compound typically involves the reaction of naphthyl isocyanate with an appropriate aniline derivative. Various synthetic routes have been explored to optimize yield and purity. For instance, one study reported using different solvents and reaction conditions to achieve a maximum yield of 90% for related compounds .

Antioxidant Properties

Several studies have assessed the antioxidant capabilities of urea derivatives, including those related to this compound. The antioxidant activity is often evaluated using methods such as DPPH, FRAP, and ABTS assays. For example, compounds similar to this compound have shown significant antioxidant activity, with some derivatives achieving IC50 values as low as 10 μM .

Antidiabetic Activity

Urea derivatives have also been investigated for their inhibitory effects on enzymes such as α-amylase and α-glucosidase, which are critical in carbohydrate metabolism. The compound exhibited moderate inhibitory activity in vitro, with IC50 values ranging from 18.65 µM to 29.01 µM for α-amylase inhibition . This suggests potential use in managing diabetes by delaying carbohydrate digestion.

Anticancer Activity

The antiproliferative effects of related urea compounds have been documented against various cancer cell lines. For instance, derivatives have shown selective cytotoxicity against breast cancer cells (MCF-7) and cervical cancer cells (HeLa), indicating their potential as anticancer agents . The mechanism often involves inducing apoptosis or inhibiting cell cycle progression.

Case Studies

A notable study focused on the structure-activity relationship (SAR) of urea derivatives demonstrated that modifications on the phenyl or naphthalene rings significantly influenced biological activity. For instance, compounds with electron-donating groups exhibited enhanced activity compared to their electron-withdrawing counterparts .

Research Findings

Eigenschaften

CAS-Nummer |

37732-48-2 |

|---|---|

Molekularformel |

C17H15N3O |

Molekulargewicht |

277.32 g/mol |

IUPAC-Name |

1-(4-aminophenyl)-3-naphthalen-1-ylurea |

InChI |

InChI=1S/C17H15N3O/c18-13-8-10-14(11-9-13)19-17(21)20-16-7-3-5-12-4-1-2-6-15(12)16/h1-11H,18H2,(H2,19,20,21) |

InChI-Schlüssel |

CNDXUZFEBZCFRS-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C2C(=C1)C=CC=C2NC(=O)NC3=CC=C(C=C3)N |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.